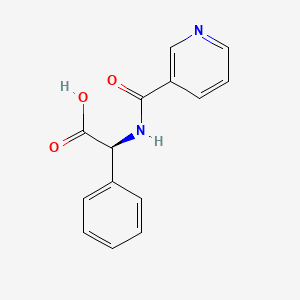

(S)-2-(nicotinamido)-2-phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenyl-2-(pyridine-3-carbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-13(11-7-4-8-15-9-11)16-12(14(18)19)10-5-2-1-3-6-10/h1-9,12H,(H,16,17)(H,18,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSIYSSCUWXQNM-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolism of Nicotinamide:

Once liberated, nicotinamide (B372718) enters the NAD+ salvage pathway, a critical process for maintaining the cellular pool of nicotinamide adenine (B156593) dinucleotide (NAD+). nih.gov NAD+ is an essential coenzyme for a multitude of redox reactions central to energy metabolism and also serves as a substrate for various signaling enzymes. nih.govnih.gov

The key steps in the metabolic transformation of nicotinamide are:

Conversion to Nicotinamide Mononucleotide (NMN): The enzyme nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the reaction of nicotinamide with 5'-phosphoribosyl-1-pyrophosphate (PRPP) to form NMN. nih.govmdpi.com This is considered the rate-limiting step in this pathway. mdpi.com

Synthesis of NAD+: Nicotinamide mononucleotide adenylyltransferases (NMNATs) then catalyze the transfer of an adenylyl group from ATP to NMN, resulting in the formation of NAD+. nih.gov

Nicotinamide itself can also be methylated by nicotinamide N-methyltransferase (NNMT), which transfers a methyl group from S-adenosyl-l-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (B1211872) (MNA). acs.org

Table 1: Key Enzymes and Metabolites in the Nicotinamide Pathway

| Precursor/Metabolite | Enzyme | Product |

| Nicotinamide | Nicotinamide Phosphoribosyltransferase (NAMPT) | Nicotinamide Mononucleotide (NMN) |

| Nicotinamide Mononucleotide (NMN) | Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) | Nicotinamide Adenine Dinucleotide (NAD+) |

| Nicotinamide | Nicotinamide N-Methyltransferase (NNMT) | 1-Methylnicotinamide (1-MNA) |

Metabolism of Phenylacetic Acid Paa :

The metabolic pathway for phenylacetic acid has been extensively studied, particularly in microorganisms. In the bacterium Pseudomonas putida, the catabolism of PAA involves its activation to a coenzyme A thioester. nih.gov A similar activation step is anticipated in mammalian systems. The subsequent degradation can proceed via hydroxylation of the phenyl ring. nih.gov

In guinea pig liver slices, 2-phenylethylamine is metabolized to phenylacetic acid via the intermediate phenylacetaldehyde. nih.gov This oxidation is carried out by aldehyde dehydrogenase and aldehyde oxidase. nih.gov Further biotransformation of phenylacetic acid can occur. For instance, marine fungi have been shown to hydroxylate phenylacetic acid to produce 2-hydroxyphenylacetic acid. nih.gov

The catabolism of PAA is a crucial pathway, and its regulation has been observed to be linked to responses to oxidative stress in some bacteria. nih.gov

Table 2: Potential Biotransformation of Phenylacetic Acid

| Precursor/Metabolite | Enzyme(s) | Product(s) | Organism/System Studied |

| Phenylacetic Acid | Phenylacetyl-CoA Ligase | Phenylacetyl-CoA | Pseudomonas putida nih.gov |

| Phenylacetyl-CoA | Ring-hydroxylating enzymes | Hydroxylated Phenylacetyl-CoA | Pseudomonas putida nih.gov |

| Phenylacetonitrile | Nitrilase, Hydroxylase | 2-Hydroxyphenylacetic Acid | Marine Fungi nih.gov |

| 2-Phenylethylamine | Aldehyde Dehydrogenase, Aldehyde Oxidase | Phenylacetic Acid | Guinea Pig Liver Slices nih.gov |

Advanced Spectroscopic and Structural Elucidation of S 2 Nicotinamido 2 Phenylacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the stereochemical relationships within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for confirming the molecular structure of (S)-2-(nicotinamido)-2-phenylacetic acid. While specific experimental spectra for this exact compound are not publicly available, a detailed prediction of the expected signals can be made based on the analysis of its constituent parts: a phenylacetic acid moiety and a nicotinamide (B372718) moiety. rsc.orgmassbank.euwikipedia.orgchemicalbook.com

In the ¹H NMR spectrum, distinct signals are expected for the protons of the phenyl ring, the nicotinamide ring, the amide N-H, the chiral methine C-H, and the acidic O-H. The aromatic region (typically δ 7.0-9.0 ppm) would be complex, showing signals for the five protons of the phenyl group and the four protons of the nicotinamide ring. The proton on the carbon adjacent to the nitrogen in the nicotinamide ring is expected to be the most downfield-shifted among the aromatic signals due to the deshielding effect of the heteroatom. The methine proton, being attached to a stereocenter and adjacent to both a phenyl group and an amide, would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the δ 5.0-6.0 ppm region. The amide (N-H) proton signal would be a broad singlet, its chemical shift being sensitive to solvent and concentration, while the carboxylic acid (O-H) proton would appear as a very broad singlet, typically far downfield (>10 ppm). rsc.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Two carbonyl carbon signals would be observed in the downfield region (δ 165-180 ppm), corresponding to the carboxylic acid and the amide functionalities. The aromatic carbons would produce a series of signals between δ 120-150 ppm. The chiral methine carbon would have a characteristic signal around δ 50-60 ppm. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid O-H | >10 (very broad) | Carboxylic Acid C=O | 170 - 180 |

| Amide N-H | 8.0 - 9.5 (broad) | Amide C=O | 165 - 175 |

| Nicotinamide Ring H | 8.5 - 9.2 | Aromatic C (Nicotinamide) | 120 - 155 |

| Phenyl Ring H | 7.2 - 7.8 | Aromatic C (Phenyl) | 125 - 140 |

| Methine C-H | 5.0 - 6.0 | Methine C | 50 - 60 |

Determining the enantiomeric excess (e.e.) is crucial for any chiral compound. NMR spectroscopy, in conjunction with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), is a powerful method for this analysis. arkat-usa.orgresearchgate.net The principle involves reacting the enantiomeric mixture with a single enantiomer of a chiral agent to form a pair of diastereomers. Unlike enantiomers, which are NMR-indistinguishable in an achiral solvent, diastereomers have different physical properties and, therefore, distinct NMR spectra. nih.gov

For a carboxylic acid like this compound, a common approach is to use a chiral amine as a CDA to form diastereomeric amide derivatives. Alternatively, a chiral alcohol could be used to form diastereomeric esters. Another effective strategy is the use of chiral solvating agents, such as mandelic acid analogues or phosphorylated compounds, which form transient diastereomeric complexes through non-covalent interactions like hydrogen bonding. arkat-usa.orgnih.govresearchgate.net In the resulting ¹H or ³¹P NMR spectrum, at least one set of corresponding signals for the two diastereomers will be resolved into two separate peaks. nih.gov The ratio of the integration of these peaks directly corresponds to the ratio of the enantiomers in the original sample, allowing for precise calculation of the enantiomeric excess. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound, the molecular formula is C₁₄H₁₂N₂O₃. HRMS can measure the mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to within a few parts per million (ppm) of its theoretical value. This level of accuracy distinguishes the compound from other molecules that might have the same nominal mass but a different elemental composition. cam.ac.ukmdpi.com The precise mass measurement serves as definitive proof of the compound's chemical formula. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂O₃ |

| Monoisotopic Mass | 256.0848 g/mol |

| Calculated m/z for [M+H]⁺ | 257.0921 |

| Calculated m/z for [M-H]⁻ | 255.0775 |

| Calculated m/z for [M+Na]⁺ | 279.0740 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule. okstate.edursc.org The IR spectrum of this compound is expected to show several characteristic absorption bands confirming its structure. acs.orgwayne.edu

Key expected absorptions include a very broad band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. The N-H stretch of the secondary amide group would appear as a sharp to moderately broad peak around 3300-3500 cm⁻¹. The carbonyl (C=O) region is particularly informative, expected to show two distinct peaks: one for the carboxylic acid C=O stretch (often dimerized) around 1700-1730 cm⁻¹, and another for the amide C=O stretch (Amide I band) around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) typically appears near 1520-1570 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region, and aromatic C-H stretches would appear just above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Amide | N-H stretch | 3300 - 3500 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Carboxylic Acid | C=O stretch | 1700 - 1730 |

| Amide | C=O stretch (Amide I) | 1640 - 1680 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Amide | N-H bend (Amide II) | 1520 - 1570 |

X-ray Crystallography for Solid-State Stereochemical and Conformational Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the absolute configuration of a chiral center, such as the C2 carbon in this compound. nih.gov

By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. This provides exact bond lengths, bond angles, and torsion angles. For phenylacetic acid derivatives, the phenyl rings often adopt a propeller-like conformation. researchgate.net The analysis would also reveal the solid-state conformation of the nicotinamide group relative to the phenylacetic acid backbone.

Molecular Interactions and Biochemical Recognition Mechanisms of S 2 Nicotinamido 2 Phenylacetic Acid

Investigation of Ligand-Macromolecule Binding

The binding of a small molecule ligand like (S)-2-(nicotinamido)-2-phenylacetic acid to a macromolecule, such as an enzyme or receptor, is the initiating event for many biological processes. This binding is a highly specific process, driven by a combination of forces and a precise geometric fit between the ligand and the binding site of the macromolecule.

While direct enzymatic studies on this compound are not extensively documented in publicly available literature, the compound's structural components suggest potential interactions with specific enzyme classes. The nicotinamide (B372718) portion, in particular, points towards enzymes that utilize nicotinamide adenine (B156593) dinucleotide (NAD+) as a cofactor.

One of the most well-documented roles of nicotinamide is as an inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and cell death. frontiersin.orgnih.gov PARP inhibitors function by competing with NAD+ for binding to the enzyme's active site. ijmio.com Given that nicotinamide is the first identified PARP inhibitor, it is plausible that derivatives such as this compound could also exhibit inhibitory activity towards this class of enzymes. ijmio.comnih.gov The nicotinamide moiety of the compound would be expected to occupy the nicotinamide-binding pocket of the PARP active site.

The positioning of this compound within an enzyme's active site would be primarily dictated by the interactions of its nicotinamide head group. In enzymes like PARP-1, this would involve hydrogen bonding and other non-covalent interactions that mimic those of the natural substrate, NAD+. frontiersin.org

The table below presents the inhibitory concentrations (IC50) of various nicotinamide derivatives against different enzymes, illustrating the impact of structural modifications on biological activity. It is important to note that these are related compounds, and similar data for this compound is not currently available.

| Compound ID | Enzyme Target | IC50 (µM) |

| Compound 4b (a nicotinamide derivative) | Succinate Dehydrogenase (SDH) | 3.18 nih.gov |

| Compound 6b (a nicotinamide derivative) | Histone Deacetylase 3 (HDAC3) | 0.694 rsc.org |

| Compound 6b (a nicotinamide derivative) | Pan-HDAC | 4.648 rsc.org |

This table is for illustrative purposes to show the effect of structural variations on the biological activity of nicotinamide derivatives.

Specific studies detailing the interaction of this compound with biological receptors are limited in the available scientific literature. However, the general class of phenylacetic acid derivatives is known to interact with various biological targets. For example, phenylacetic acid itself is recognized as an auxin in plants, a class of phytohormones that regulate plant growth and development, implying interactions with specific plant receptors.

The stability of a ligand-macromolecule complex is determined by the sum of multiple non-covalent interactions. For this compound, key interactions include hydrogen bonds and π-π stacking.

Detailed insights into these interactions can be gleaned from crystallographic studies of cocrystals formed between nicotinamide and phenylacetic acid derivatives. A study on the cocrystals of DL-2-hydroxy-2-phenylacetic acid (mandelic acid) and nicotinamide revealed specific and robust hydrogen bonding patterns. mdpi.commdpi.com The carboxylic acid group of the mandelic acid forms a strong hydrogen bond with the pyridine (B92270) nitrogen of the nicotinamide. mdpi.commdpi.com Additionally, the amide group of nicotinamide participates in hydrogen bonding with the hydroxyl and carbonyl groups of the acid. mdpi.commdpi.com

These studies also identified π-π stacking interactions between the aromatic rings of the molecules, which further stabilize the crystal packing. mdpi.com It is highly probable that this compound engages in similar non-covalent interactions when binding to a macromolecular target. The phenyl ring and the pyridine ring of the nicotinamide moiety provide the surfaces for such π-π stacking interactions.

The following table summarizes key hydrogen bond geometries observed in a cocrystal of D-2-hydroxy-2-phenylacetic acid and picolinamide (B142947), a positional isomer of nicotinamide, which illustrates the types of interactions possible. mdpi.com

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···O | - | - | 2.547 | 168.3 |

| N-H···O | - | - | 2.929 | 166.6 |

Data is for a cocrystal of D-2-hydroxy-2-phenylacetic acid and picolinamide and serves to illustrate potential hydrogen bonding. mdpi.com

Enzyme-Ligand Interactions

Stereochemical Influences on Molecular Recognition and Binding Affinity

The "(S)" designation in this compound indicates a specific three-dimensional arrangement of the atoms around the chiral carbon center. This stereochemistry is paramount in biological systems, as enzymes and receptors are themselves chiral entities, often exhibiting a high degree of stereoselectivity for their ligands.

Hydrogen bonding from the nicotinamide portion.

Ionic or hydrogen bonding from the carboxylic acid group.

Hydrophobic or π-π interactions from the phenyl ring.

The specific (S)-configuration dictates the spatial orientation of these three groups. An (R)-enantiomer would present these same groups in a mirror-image orientation, which may not fit as effectively into the chiral binding pocket of the target macromolecule, leading to a significant reduction or complete loss of biological activity.

Mechanistic Studies of Biological Processes Involving Phenylacetic Acid Derivatives

The biological activities of phenylacetic acid and its derivatives have been explored in various contexts. Phenylacetic acid, isolated from Bacillus megaterium, has demonstrated antibacterial activity against Agrobacterium tumefaciens. The proposed mechanism involves the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components such as nucleic acids and proteins. researchgate.net Furthermore, it was shown to inhibit total protein synthesis and affect cell metabolism. researchgate.net

In the realm of plant biology, phenylacetic acid is recognized as a natural auxin, a class of hormones that play a crucial role in plant growth and development. nih.gov It can influence processes such as root growth.

These studies on the parent compound, phenylacetic acid, provide a framework for understanding the potential biological roles of its derivatives. The addition of the nicotinamide group in this compound could modify these activities, potentially creating a molecule with a novel spectrum of biological effects, or enhancing its activity towards specific targets due to the combined interactive properties of both the phenylacetic acid and nicotinamide moieties.

Metabolic Pathways and Biotransformations

Detailed metabolic studies specifically investigating the biotransformation of this compound are not extensively documented in publicly available scientific literature. However, based on its chemical structure as an amide conjugate of nicotinamide and phenylacetic acid, its metabolic fate can be predicted to involve hydrolysis of the amide bond. This cleavage would yield nicotinamide and 2-phenylacetic acid, which would then enter their respective and well-characterized metabolic pathways.

The metabolism of this compound is therefore likely to proceed via two primary routes following its initial breakdown: the nicotinamide metabolic pathway and the phenylacetic acid catabolic pathway.

Predicted Initial Biotransformation: Amide Hydrolysis

The initial and pivotal step in the metabolism of this compound is the enzymatic hydrolysis of the amide linkage connecting the nicotinamide and phenylacetic acid moieties. This reaction would be catalyzed by amidohydrolases, a broad class of enzymes present in various tissues, to release nicotinamide and (S)-2-phenylacetic acid.

Subsequent Metabolic Pathways of the Resulting Metabolites:

Structure Activity Relationship Sar Studies on Nicotinamide Phenylacetic Acid Systems

Design Principles for Systematic SAR Investigations

Systematic SAR investigations are crucial for optimizing lead compounds and developing potent and selective therapeutic agents. The design principles for investigating the nicotinamide-phenylacetic acid system would involve a methodical approach to structural modification. Key to this is the identification of pharmacophoric features, which in the case of nicotinamide-based compounds often includes the cationic nitrogen of the pyridine (B92270) ring. researchgate.net

A typical SAR campaign would be designed to explore the chemical space around the lead compound, (S)-2-(nicotinamido)-2-phenylacetic acid. This involves:

Systematic Analog Synthesis: A library of analogs would be synthesized, with modifications at specific positions on both the nicotinamide (B372718) and phenylacetic acid moieties. This allows for a comprehensive understanding of the structural requirements for activity.

Vector-Oriented Modifications: Changes would be made in a directional manner to probe for steric and electronic effects. For instance, substituents with varying electronic properties (electron-donating and electron-withdrawing) and sizes would be introduced at different positions on the aromatic rings.

Isosteric and Bioisosteric Replacements: Key functional groups, such as the amide linkage, would be replaced with isosteres (e.g., esters, sulfonamides) to assess their importance in binding and activity.

Stereochemical Exploration: The role of the chiral center at the alpha-carbon of the phenylacetic acid moiety would be investigated by synthesizing and testing both enantiomers (R and S) and the corresponding racemic mixture.

The data generated from these systematic modifications would then be used to build a robust SAR model, which can guide the design of future generations of compounds with improved properties.

Impact of Nicotinamide Moiety Modifications on Molecular Interactions

The nicotinamide moiety is a versatile pharmacophore found in numerous biologically active compounds, including inhibitors of enzymes like nicotinamide N-methyltransferase (NNMT) and nicotinamide phosphoribosyltransferase (NAMPT). acs.orgnih.gov Modifications to this part of the molecule can have a profound impact on molecular interactions and biological activity.

Key modifications and their potential impact include:

Pyridine Ring Substitution: The introduction of substituents on the pyridine ring can modulate the electronic properties and steric profile of the nicotinamide head. For example, electron-withdrawing groups could enhance interactions with electron-rich pockets in a target protein, while bulky groups could probe the size of the binding site.

Amide Group Modification: The secondary amide linkage is crucial for the structural integrity of the molecule and can participate in hydrogen bonding with the target. N-methylation of the amide can alter its hydrogen bonding capacity and induce conformational changes, which can significantly affect activity. researchgate.net

Positional Isomerism of the Carboxamide Group: Moving the carboxamide group to different positions on the pyridine ring (e.g., from the 3-position to the 2- or 4-position) would drastically alter the geometry of the molecule and its ability to fit into a specific binding site.

The following table illustrates a hypothetical SAR for modifications to the nicotinamide moiety:

| Compound | Modification | Hypothetical Biological Activity (IC₅₀) | Rationale |

| This compound | None (Parent Compound) | 10 µM | Baseline activity. |

| Analog 1 | 2-chloro-nicotinamido | 5 µM | Electron-withdrawing group may enhance binding affinity. |

| Analog 2 | 4-methyl-nicotinamido | 20 µM | Steric hindrance from the methyl group may reduce binding. |

| Analog 3 | N-methyl-nicotinamido | >100 µM | Loss of hydrogen bond donor capability and potential conformational change. |

Influence of Phenylacetic Acid Moiety Variations on Biological Activity

The phenylacetic acid moiety is another common scaffold in medicinal chemistry, known for its presence in various classes of drugs. nih.gov Variations in this part of the molecule can influence its pharmacokinetic properties and its interaction with the target.

The stereochemistry at the alpha-carbon is often a critical determinant of biological activity. The (S)-configuration of the parent compound suggests a specific spatial arrangement is preferred for optimal interaction with its biological target.

Enantiomeric Specificity: It is common for one enantiomer of a chiral drug to be significantly more active than the other. The (R)-enantiomer of 2-(nicotinamido)-2-phenylacetic acid would need to be synthesized and tested to confirm the importance of the (S)-stereocenter. A significant difference in activity between the enantiomers would indicate a highly specific, three-dimensional binding interaction.

Alpha-Substituent Modification: The substituent at the alpha-position (in this case, a hydrogen atom) can be varied. Replacing it with small alkyl groups (e.g., methyl) could provide insights into the steric tolerance of the binding pocket at this position.

The table below presents a hypothetical SAR for modifications to the phenylacetic acid moiety:

| Compound | Modification | Hypothetical Biological Activity (IC₅₀) | Rationale |

| This compound | (S)-enantiomer | 10 µM | Active enantiomer. |

| (R)-2-(nicotinamido)-2-phenylacetic acid | (R)-enantiomer | 150 µM | Inactive enantiomer, suggesting a stereospecific binding interaction. |

| Racemic 2-(nicotinamido)-2-phenylacetic acid | Racemic mixture | 25 µM | Activity is an average of the two enantiomers. |

| (S)-2-(nicotinamido)-2-(4-chlorophenyl)acetic acid | 4-chloro substitution on phenyl ring | 2 µM | Electron-withdrawing group on the phenyl ring may enhance activity. |

| (S)-2-(nicotinamido)-2-(4-methoxyphenyl)acetic acid | 4-methoxy substitution on phenyl ring | 50 µM | Electron-donating group may be less favorable for binding. |

Conformational Analysis and its Correlation with Observed SAR

The molecule's preferred conformation in solution will determine how its key pharmacophoric features are presented to the biological target. The relative orientation of the nicotinamide and phenylacetic acid moieties is likely to be a crucial factor. Computational modeling and spectroscopic techniques, such as NMR, can be used to determine the preferred conformations.

For instance, a folded conformation where the two aromatic rings are in proximity might be required for activity at one target, while an extended conformation might be necessary for another. The observed SAR from analog studies can often be rationalized by considering the conformational effects of the structural modifications. For example, the introduction of a bulky substituent might favor a particular conformation, leading to an increase or decrease in activity that correlates with the population of that conformational state.

Computational Chemistry and Molecular Modeling of S 2 Nicotinamido 2 Phenylacetic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed description of its electronic structure. For (S)-2-(nicotinamido)-2-phenylacetic acid, methods like Density Functional Theory (DFT) can be employed to predict its optimized geometry, vibrational frequencies, and electronic properties. mdpi.com Such calculations are crucial for understanding the molecule's stability and reactivity.

DFT calculations can elucidate the conformational preferences of the molecule, such as the torsion angle between the pyridine (B92270) ring and the amide group. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in determining the molecule's susceptibility to electrophilic and nucleophilic attack. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions prone to intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |

Note: The values in this table are hypothetical and representative of typical results from DFT calculations.

Furthermore, QM methods can be used to study noncovalent interactions, such as the characteristic R22(8) heterosynthon formed between a primary amide and a carboxylic acid, which would be a key interaction motif for this compound in condensed phases or in complex with other molecules. mdpi.comsciforum.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis and Flexibility

While QM calculations provide static pictures, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov By simulating the atomic motions of this compound in a solvated environment, MD can reveal its conformational landscape and flexibility. nih.gov This is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

Molecular Docking Studies for Ligand-Target Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For this compound, docking studies could be performed against various potential biological targets to hypothesize its mechanism of action. For instance, given the presence of the phenylacetic acid moiety, it could be docked into the binding site of enzymes that recognize this scaffold. nih.gov

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a scoring function that estimates the binding affinity. nih.gov The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. mdpi.comnih.gov These insights are invaluable for understanding the structural basis of molecular recognition and for the rational design of more potent inhibitors.

Table 2: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.2 | Estimated free energy of binding |

| Hydrogen Bonds | 3 | With residues Asn101, Ser125, Gly126 |

| Hydrophobic Interactions | 5 | With residues Leu25, Val43, Ile52, Phe152, Trp180 |

| Pi-Pi Stacking | 1 | With residue Phe152 |

Note: This table presents hypothetical data that would be generated from a molecular docking simulation.

Free Energy Calculations for Quantitative Binding Affinity Predictions

While molecular docking provides a rapid estimation of binding affinity, more rigorous methods like free energy calculations are needed for quantitative predictions. researchgate.net Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and relative binding free energy (RBFE) calculations can provide more accurate estimations of the binding free energy (ΔG_bind). nih.govdntb.gov.ua

RBFE calculations, in particular, are powerful for comparing the binding affinity of a series of related ligands. researchgate.netnih.gov These methods involve alchemically transforming one ligand into another through a series of non-physical intermediate states, both in the bound and unbound states, to calculate the difference in binding free energy (ΔΔG_bind). frontiersin.org Such calculations are computationally intensive but can provide predictions with an accuracy often approaching that of experimental measurements. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov If a series of derivatives of this compound were synthesized and their biological activities measured, a QSAR model could be developed.

The process involves calculating a set of molecular descriptors for each compound, which can be constitutional, topological, electronic, or steric in nature. nih.gov Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like support vector machines are then used to build a model that correlates these descriptors with the observed activity. nih.gov A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules.

Synthesis and Exploration of Analogue and Derivative Libraries Based on the S 2 Nicotinamido 2 Phenylacetic Acid Scaffold

Systematic Modifications of the Nicotinamide (B372718) Ring

Key modifications typically involve the introduction of various substituents at positions 2, 4, 5, and 6 of the pyridine (B92270) ring. The synthesis of these analogues often begins with a suitably substituted nicotinic acid, which is then activated, commonly as an acyl chloride, and coupled with the amine of the (S)-2-amino-2-phenylacetic acid backbone. mdpi.com For instance, introducing small alkyl or halogen groups can modulate the electronic properties and steric profile of the ring.

Another synthetic strategy involves the complete replacement of the nicotinamide ring with other heterocyclic systems to explore different hydrogen bonding patterns and steric interactions. mdpi.com The synthesis of such analogues may involve coupling various heterocyclic carboxylic acids with the core amino acid structure. mdpi.com The lability of the glycosidic bond in some nicotinamide nucleoside analogues highlights the chemical sensitivity of this ring system and the challenges in its manipulation. beilstein-journals.org

Table 1: Examples of Systematic Modifications to the Nicotinamide Ring

| Modification Type | Position of Modification | Example Substituent/Replacement | Synthetic Strategy | Potential Impact |

| Substitution | 2, 4, 5, or 6-position | -Cl, -F, -CH₃, -OCH₃ | Acylation using substituted nicotinoyl chloride mdpi.com | Altered electronics, steric profile, and hydrogen bonding capacity |

| Ring Variation | Pyridine Ring | Thiophene (B33073), Furan, Pyrazole | Amide coupling with alternative heterocyclic carboxylic acids mdpi.com | Modified aromaticity, polarity, and receptor interaction |

| Isomeric Change | 3-pyridyl (nicotinoyl) | 2-pyridyl (picolinoyl) or 4-pyridyl (isonicotinoyl) | Coupling with picolinic acid or isonicotinic acid | Altered vector and orientation of the heterocyclic moiety |

Systematic Modifications of the Phenyl Ring and its Substituents

The phenyl ring of the phenylacetic acid moiety is a prime target for modification to enhance potency and modulate physicochemical properties. Structure-activity relationship studies on related phenylacetamide and phenylacetic acid derivatives consistently show that the nature and position of substituents on this ring are critical determinants of activity. nih.govresearchgate.net

A common synthetic approach involves the Suzuki-Miyaura cross-coupling reaction to build substituted phenylacetic acid precursors. researchgate.netinventivapharma.com This allows for the introduction of a wide array of substituents. For example, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid showcases how multiple phenyl groups can be appended to the central ring. mdpi.com Halogenation of the aromatic ring is a frequently explored modification. In related series, diphenylacetic acid derivatives with halogenated aromatic rings have shown high potency in biological assays. nih.gov Conversely, alkoxy and alkyl substitutions have been reported to have a less pronounced effect on activity in some contexts. nih.gov

The position of the substituent is equally important. Synthesizing regioisomers with substituents at the ortho, meta, or para positions allows for a thorough exploration of the steric and electronic requirements of the binding pocket. researchgate.net

Table 2: Research Findings on Phenyl Ring Modifications in Related Scaffolds

| Substituent Type | Position(s) | Observed Effect in Related Compounds | Reference |

| Halogen | 2, 3, 4 | Halogenated derivatives showed high potency as sodium-channel blockers. nih.gov | nih.gov |

| Trifluoromethyl (-CF₃) | 2 | Increased steric bulk can lead to tighter binding pocket occupancy. nih.gov | nih.gov |

| Alkoxy (-OR) | Various | Did not significantly affect activity in a series of phenylacetamides. nih.gov | nih.gov |

| Alkyl (-R) | Various | Did not significantly affect activity in a series of phenylacetamides. nih.gov | nih.gov |

| Aryl (-Ph) | 3, 4, 5 | Used to create highly functionalized derivatives with potential biological activity. mdpi.com | mdpi.com |

Variation of the Amide Linker between Nicotinamide and Phenylacetic Acid Moieties

The amide bond provides structural rigidity and a key hydrogen bonding motif. Modifying this linker is a strategic approach to alter the compound's conformational flexibility, stability, and interactions with biological targets. Direct amidation methods using various catalysts, such as those based on nickel or titanium, provide efficient routes to synthesize a library of amide derivatives from diverse carboxylic acids and amines. researchgate.netfigshare.comresearchgate.net

Variations can include:

Homologation: Inserting one or more methylene (B1212753) units (e.g., creating a β-alanine linker) between the amine and the phenylacetic acid moiety to increase the distance and flexibility between the two aromatic rings.

Constraint: Incorporating the linker into a cyclic structure, such as a proline ring, which can improve inhibitory activity and selectivity by locking the molecule into a more favorable binding conformation. nih.gov

Amide Isosteres: Replacing the amide bond entirely with a group that mimics its key properties. Examples include sulfonamides, ureas, or carbamates. nih.govnih.gov Studies on other molecular scaffolds have shown that replacing an amide with a sulfonamide can significantly alter the geometry and electronic nature of the linker, impacting biological activity. nih.gov

Table 3: Potential Variations of the Amide Linker

| Linker Variation | Example Structure | Synthetic Approach | Potential Effect | Reference |

| Amide Isostere | Sulfonamide (-SO₂NH-) | Reaction of a sulfonyl chloride with the amine | Alters geometry, hydrogen bonding capability, and metabolic stability | nih.gov |

| Amide Isostere | Urea (-NH-CO-NH-) | Reaction of an isocyanate with the amine | Introduces additional hydrogen bond donor/acceptor sites | nih.gov |

| Conformational Constraint | Proline-based linker | Coupling nicotinic acid to a proline-phenylacetic acid conjugate | Reduces conformational freedom, potentially increasing binding affinity and selectivity | nih.gov |

Stereochemical Analogues and their Comparative Biochemical Analysis

(S)-2-(nicotinamido)-2-phenylacetic acid is a chiral molecule, and its stereochemistry is expected to be a critical factor for its biological activity. The synthesis and evaluation of its corresponding (R)-enantiomer are essential for a complete understanding of the structure-activity relationship. The differential interaction of enantiomers with chiral biological targets like enzymes and receptors is a well-established principle in medicinal chemistry.

The synthesis of the (R)-isomer would typically mirror that of the (S)-isomer, starting from the enantiomerically pure (R)-2-amino-2-phenylacetic acid. A comparative biochemical analysis would then be performed. This involves evaluating both the (S) and (R) isomers in the same biological assays to determine if the activity is stereospecific. medchemexpress.com For instance, one enantiomer may exhibit significantly higher potency, while the other may be inactive or even display a different activity profile.

Such comparative studies are crucial for identifying the precise three-dimensional arrangement (pharmacophore) required for biological effect and for minimizing potential off-target effects associated with the less active isomer. medchemexpress.com

Table 4: Comparative Analysis of Stereochemical Analogues

| Aspect | (S)-Isomer | (R)-Isomer | Purpose of Comparison |

| Synthesis | Starts from (S)-2-amino-2-phenylacetic acid | Starts from (R)-2-amino-2-phenylacetic acid | To obtain enantiomerically pure compounds for testing. |

| Biochemical Activity | Expected to have a specific activity profile and potency | Activity and potency may differ significantly from the (S)-isomer | To determine the stereoselectivity of the biological target. |

| Pharmacokinetics | May have distinct absorption, distribution, metabolism, and excretion (ADME) properties | May have distinct ADME properties | To assess differences in drug disposition and overall exposure. |

| Overall Profile | The eutomer (more active isomer) | Potentially the distomer (less active isomer) | To select the optimal stereoisomer for further development, maximizing efficacy and minimizing potential side effects. |

Bioisosteric Replacements within the Compound Scaffold

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties while retaining the essential biological activity of a lead compound. This involves substituting a functional group with another that has similar physical or chemical properties. baranlab.org

Within the this compound scaffold, several bioisosteric replacements can be envisioned:

Phenyl Ring Bioisosteres: The phenyl group can be replaced with other aromatic or non-aromatic rings to explore different spatial arrangements and properties. Common replacements include five-membered heterocycles like thiophene or six-membered heterocycles like pyridine. nih.gov Saturated bicyclic systems, such as bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane, are increasingly used as non-aromatic bioisosteres of the phenyl ring to improve physicochemical properties like solubility and metabolic stability. enamine.net

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a liability due to its ionization state and poor membrane permeability. It can be replaced with other acidic groups such as tetrazole, hydroxamic acid, or a squaric acid derivative. nih.gov

Table 5: Common Bioisosteric Replacements for the Scaffold's Moieties

| Original Moiety | Bioisosteric Replacement | Rationale | Reference |

| Phenyl Ring | Thiophene Ring | Alters aromaticity and potential for metabolic oxidation. | nih.gov |

| Phenyl Ring | Bicyclo[2.2.2]octane | Saturated, non-planar mimic to improve solubility and reduce lipophilicity. | enamine.net |

| Carboxylic Acid | Tetrazole | An acidic group with a similar pKa but different geometry and metabolic profile. | nih.gov |

| Amide Linker | Sulfonamide | A non-classical isostere that changes the geometry and electronic character of the linker. | nih.gov |

| Nicotinamide Ring | Phenyl Ring | Removes the hydrogen bond acceptor of the pyridine nitrogen. | baranlab.org |

Future Research Directions and Unexplored Avenues

Integration of Advanced Automated Synthetic Methodologies

The efficient and scalable synthesis of "(S)-2-(nicotinamido)-2-phenylacetic acid" and its derivatives is a prerequisite for extensive biological evaluation. Future research should prioritize the move away from traditional batch synthesis towards more advanced, automated methods. Continuous-flow microreactors, for instance, offer the potential for significantly reduced reaction times and increased yields, as has been demonstrated for other nicotinamide (B372718) derivatives.

Furthermore, the application of enzymatic catalysis in these automated systems could offer a greener and more concise synthetic route. Lipases, such as Novozym® 435 from Candida antarctica, have been successfully employed in the synthesis of nicotinamide derivatives, showcasing high product yields in environmentally friendly solvents. The development of a chemoenzymatic flow synthesis for "this compound" would not only enhance production efficiency but also align with the principles of sustainable chemistry.

Table 1: Hypothetical Comparison of Synthetic Methodologies for this compound

| Methodology | Proposed Advantages | Potential Challenges |

| Traditional Batch Synthesis | Well-established procedures for analogous compounds. | Longer reaction times, potential for lower yields, and solvent waste. |

| Automated Flow Chemistry | Increased efficiency, better heat and mass transfer, improved safety. | Initial setup costs, optimization of reaction parameters for the specific substrate. |

| Chemoenzymatic Flow Synthesis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme stability under flow conditions, substrate scope of the enzyme. |

Elucidation of Novel Molecular Mechanisms at the Atomic Level

A fundamental understanding of how "this compound" interacts with biological macromolecules is crucial for its development as a therapeutic agent. Future research should employ a combination of experimental and computational techniques to elucidate its molecular mechanisms at an atomic resolution.

Given that nicotinamide is a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), a primary avenue of investigation should be its influence on NAD+-dependent pathways. wikipedia.org This includes its potential role in the NAD+ salvage pathway and its interaction with sirtuins, a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes. wikipedia.org

Advanced techniques such as X-ray crystallography and cryo-electron microscopy could provide static snapshots of the compound bound to its target proteins. To complement this, molecular dynamics simulations can offer a dynamic view of these interactions, revealing the conformational changes and energetic landscapes that govern binding. Natural Bond Orbital (NBO) analysis, for example, could be used to investigate charge transfer between the nicotinamide and phenyl rings upon binding to a target. wikipedia.org

Application of Artificial Intelligence and Machine Learning in Scaffold-Based Compound Design

The structural framework of "this compound" provides an excellent starting point for scaffold-based drug design. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by rapidly exploring vast chemical spaces and predicting the biological activities of novel derivatives. sigmaaldrich.comnih.gov

Generative AI models, such as those utilizing variational autoencoders or generative adversarial networks, can be trained on large datasets of known bioactive molecules to design new compounds with desired properties. These de novo design approaches can propose structural modifications to the core scaffold of "this compound" to enhance its potency, selectivity, and pharmacokinetic profile.

Table 2: Potential AI/ML Applications in the Development of this compound Derivatives

| AI/ML Application | Objective | Expected Outcome |

| Generative Models | Design novel derivatives with improved properties. | A virtual library of compounds with predicted high affinity and selectivity. |

| Predictive Modeling | Screen virtual libraries for biological activity. | Prioritized list of candidates for synthesis and experimental testing. |

| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity. | Early identification of compounds with favorable drug-like properties. |

Exploration of New Biological Targets and Interaction Modalities

While the nicotinamide moiety suggests potential interactions with NAD+-dependent enzymes, the unique combination with (S)-phenylglycine opens up the possibility of novel biological targets and interaction modalities. As a member of the N-acyl amino acid class, "this compound" may interact with a range of receptors and enzymes involved in lipid signaling.

Future research should therefore cast a wide net to identify its biological targets. This can be achieved through a variety of approaches, including affinity-based proteomics and thermal proteome profiling. The identification of novel targets will be instrumental in understanding the full therapeutic potential of this compound.

Moreover, the investigation should not be limited to orthosteric binding. The possibility of allosteric modulation of target proteins should also be explored. The amphipathic nature of N-acyl amino acids suggests they could interact with novel binding sites on membrane proteins, such as G protein-coupled receptors (GPCRs) and ion channels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-(nicotinamido)-2-phenylacetic acid, and how can enantiomeric purity be ensured?

- Methodology : The synthesis typically involves coupling nicotinamide derivatives with phenylacetic acid precursors. For example, a related compound, 2-(1-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamido)-2-phenylacetic acid, was synthesized via hydrogenation of a benzyl-protected intermediate using 10% Pd/C under H₂, followed by chiral HPLC purification to isolate the (S)-enantiomer . Key steps include:

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) with mobile phases like hexane:IPA:TFA (90:10:0.1) to achieve >99% enantiomeric excess.

- Protection/deprotection : Protect reactive groups (e.g., amines) with Boc or Fmoc to prevent side reactions .

- Data Table :

| Parameter | Value | Source |

|---|---|---|

| Typical yield | 23–35% (after purification) | |

| Purity (HPLC) | ≥95% |

Q. How can the structural and stereochemical integrity of this compound be validated?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. The compound’s stereocenter can be confirmed via Flack parameter analysis .

- NMR spectroscopy : Compare - and -NMR data with published spectra of structurally analogous compounds (e.g., 2-phenylacetamide derivatives). Key signals include aromatic protons (δ 7.2–8.6 ppm) and the α-proton (δ 5.6–5.8 ppm) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological targets of this compound?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against receptors like nicotinic acetylcholine receptors (nAChRs) or enzymes (e.g., NAD-dependent deacetylases). Validate docking poses with MD simulations (AMBER or GROMACS) .

- QSAR modeling : Corrogate logD (1.18–2.59) and polar surface area (46.53 Ų) with bioavailability using tools like SwissADME .

Q. How can researchers resolve discrepancies in activity data for this compound across different assay systems?

- Methodology :

- Assay optimization : Standardize buffer conditions (pH 7.4, 37°C) and validate with positive controls (e.g., NAD for enzyme inhibition assays).

- Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and ITC (isothermal titration calorimetry) to rule out false positives .

Q. What are the implications of this compound in targeted protein degradation (e.g., PROTAC design)?

- Methodology :

- Linker design : Attach the compound to E3 ligase ligands (e.g., VHL or CRBN) via PEG or alkyl spacers. Optimize linker length (8–12 Å) using SPR (surface plasmon resonance) to balance binding and degradation efficiency .

- Cellular validation : Monitor target degradation (e.g., SMARCA2/4) via Western blot and proteasome inhibition (MG132 controls) .

- Data Table :

| Parameter | Value | Source |

|---|---|---|

| DC50 (degradation) | 10–50 nM (in HeLa cells) | |

| t₁/₂ (target) | 4–6 hours |

Methodological Notes

- Crystallography : For novel polymorphs, use SHELXE for phase refinement and Olex2 for structure visualization .

- Stereochemical stability : Monitor racemization under basic conditions (pH >8) via chiral HPLC at 25°C .

- Data reporting : Adhere to FAIR principles by depositing spectral data (NMR, MS) in PubChem or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.